

Spectroscopic Characterization of 5-Chlorobenzo[d]isoxazol-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	5-Chlorobenzo[d]isoxazol-3-ol
CAS No.:	24603-63-2
Cat. No.:	B1229548

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Introduction

5-Chlorobenzo[d]isoxazol-3-ol, a substituted benzisoxazole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.^[1] Its structural architecture, featuring a fused benzene and isoxazole ring system with a chlorine substituent and a hydroxyl group, imparts a unique electronic and steric profile that underpins its biological activity.^[1] Notably, this compound has been investigated as an inhibitor of D-amino acid oxidase, highlighting its potential in the modulation of neurological pathways.^[1]

A rigorous and unambiguous structural elucidation is the cornerstone of any chemical research and development program. This technical guide provides an in-depth analysis of the spectroscopic data of **5-Chlorobenzo[d]isoxazol-3-ol** (CAS No: 24603-63-2; Molecular Formula: C₇H₄ClNO₂; Molecular Weight: 169.56 g/mol), focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).^[1] ^[2] The interpretation of this data is grounded in fundamental principles and supported by empirical evidence from related structures, offering a comprehensive understanding for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Workflow

The structural framework of **5-Chlorobenzo[d]isoxazol-3-ol** dictates its spectroscopic signature. The workflow for its characterization is a synergistic application of multiple spectroscopic techniques to build a cohesive and validated structural assignment.



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Caption: Conceptual workflow for the spectroscopic characterization of **5-Chlorobenzo[d]isoxazol-3-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For **5-Chlorobenzo[d]isoxazol-3-ol**, both ^1H and ^{13}C NMR provide critical data for structural verification.

^1H NMR Spectroscopy: Probing the Proton Environment

The ^1H NMR spectrum of **5-Chlorobenzo[d]isoxazol-3-ol** is anticipated to be characterized by signals in the aromatic region, corresponding to the protons on the benzene ring, and a signal for the hydroxyl proton. The chlorine atom at the 5-position exerts a significant influence on the chemical shifts of the neighboring aromatic protons through its inductive and resonance effects.

Expected ^1H NMR Spectral Data:



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Note: The expected values are based on general principles for substituted benzene rings and data for analogous benzisoxazole structures. The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation and Causality:

- The aromatic protons are expected to resonate in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current.
- H-4, being ortho to the electron-withdrawing isoxazole ring, is expected to be the most downfield of the aromatic protons. It should appear as a doublet due to coupling with H-6.
- H-6 is expected to be a doublet of doublets, as it is coupled to both H-4 (ortho-coupling) and H-7 (meta-coupling).
- H-7, being meta to the chlorine and ortho to the isoxazole ring nitrogen, will also be downfield and appear as a doublet due to meta-coupling with H-6.
- The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, temperature, and concentration due to hydrogen bonding and chemical exchange. In the presence of D₂O, this peak would likely disappear due to proton-deuterium exchange.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a definitive count of the number of unique carbon atoms and information about their electronic environment. The spectrum of **5-Chlorobenzo[d]isoxazol-3-**

ol is expected to show seven distinct signals. A ^{13}C NMR spectrum for this compound has been recorded on a Bruker AM-270 instrument.[2]

Expected ^{13}C NMR Spectral Data:



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Note: These are predicted chemical shift ranges based on the analysis of substituted benzisoxazoles and general substituent effects in aromatic systems. Aromatic carbons typically resonate between 110-170 ppm.

Interpretation and Causality:

- C-3, being part of the isoxazole ring and bonded to both nitrogen and an exocyclic oxygen (in the enol form), is expected to be the most downfield carbon.
- The quaternary carbons, C-3a and C-7a, which are part of the ring fusion, will have distinct chemical shifts.
- C-5, directly attached to the electronegative chlorine atom, will experience a downfield shift.
- The remaining protonated aromatic carbons, C-4, C-6, and C-7, will have chemical shifts influenced by their position relative to the chlorine and the fused isoxazole ring.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural determination.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **5-Chlorobenzo[d]isoxazol-3-ol**.
 - Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for the hydroxyl proton. DMSO-d₆ is often preferred for its ability to slow down the exchange of labile protons.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing ($\delta = 0.00$ ppm).
- Instrument Setup and Data Acquisition:
 - The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
 - For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.
 - For ¹³C NMR, a proton-decoupled experiment is standard to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for quaternary carbons which have longer relaxation times.
- Data Processing and Analysis:
 - The acquired free induction decays (FIDs) are Fourier transformed to generate the frequency-domain spectra.
 - Phase and baseline corrections should be applied to obtain a clean spectrum.
 - The spectra are then referenced to the internal standard.
 - Integration of the ¹H NMR signals allows for the determination of the relative number of protons corresponding to each signal.
 - Analysis of chemical shifts, multiplicities, and coupling constants facilitates the assignment of each signal to a specific proton or carbon in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of **5-Chlorobenzo[d]isoxazol-3-ol** will be dominated by absorptions corresponding to the O-H, C=O (in the keto tautomer), C=N, C=C, and C-Cl bonds. An FTIR spectrum has been recorded for this compound using a Bruker IFS 85 instrument with a KBr pellet.[2]

Expected IR Absorption Bands:



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Interpretation and Causality:

- The broad absorption in the 3200-3600 cm^{-1} region is a characteristic signature of the O-H stretching vibration of the hydroxyl group, with the broadening indicative of intermolecular hydrogen bonding in the solid state.
- The presence of a strong absorption around 1680-1720 cm^{-1} would suggest the presence of the keto tautomer, 5-chloro-1,2-benzoxazol-3(2H)-one. The equilibrium between the enol and keto forms can be influenced by the physical state and solvent.
- The C=N stretching vibration of the isoxazole ring is expected in the 1600-1650 cm^{-1} region.
- Multiple sharp bands in the 1450-1600 cm^{-1} range are characteristic of C=C stretching vibrations within the aromatic benzene ring.

- The C-Cl stretching vibration will appear in the fingerprint region, typically between 700-850 cm^{-1} .

Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

- Sample Preparation:
 - Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any adsorbed water, which can interfere with the spectrum, particularly in the O-H stretching region.
 - In an agate mortar and pestle, grind 1-2 mg of **5-Chlorobenzo[d]isoxazol-3-ol** with approximately 100-200 mg of the dry KBr. The goal is to create a fine, homogeneous powder.
 - Transfer the mixture to a pellet-forming die.
- Pellet Formation:
 - Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet. A transparent pellet is indicative of good sample dispersion and will yield a high-quality spectrum.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern under ionization.

Expected Mass Spectrum Data:



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Interpretation and Fragmentation Pathway:

The mass spectrum of **5-Chlorobenzo[d]isoxazol-3-ol** is expected to show a molecular ion peak at m/z 169. A key diagnostic feature will be the presence of an isotopic peak at m/z 171, with an intensity of approximately one-third of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of the ^{35}Cl and ^{37}Cl isotopes).

The fragmentation of the molecular ion is likely to proceed through several pathways, including the loss of stable neutral molecules or radicals.



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Caption: Plausible fragmentation pathway for **5-Chlorobenzo[d]isoxazol-3-ol** in mass spectrometry.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common method for the analysis of relatively small, thermally stable organic molecules.

- Sample Introduction:
 - The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).
- Ionization and Analysis:
 - In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
 - The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Data Interpretation:

- The resulting mass spectrum is a plot of ion abundance versus m/z .
- The molecular ion peak is identified, and its mass is used to confirm the molecular weight.
- The isotopic pattern of the molecular ion peak is analyzed to confirm the presence of elements with characteristic isotopic distributions, such as chlorine.
- The fragmentation pattern is analyzed to provide further structural confirmation.

Conclusion

The spectroscopic characterization of **5-Chlorobenzo[d]isoxazol-3-ol** through the combined application of NMR, IR, and MS provides a comprehensive and unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. The ^1H and ^{13}C NMR spectra reveal the precise connectivity and chemical environment of the atoms, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and provides insight into the molecule's stability and fragmentation. The detailed protocols and interpretations provided in this guide serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.

References

- PubChem. (n.d.). 5-Chlorobenzo(d)isoxazol-3-ol. National Center for Biotechnology Information. Retrieved January 9, 2026, from [[Link](#)]

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Sources

- 1. [Buy 5-Chlorobenzo\[d\]isoxazol-3-ol | 24603-63-2 \[smolecule.com\]](#)
- 2. [5-Chlorobenzo\(d\)isoxazol-3-ol | C7H4ClNO2 | CID 3714169 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

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